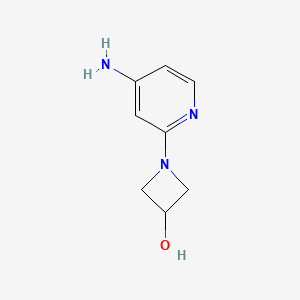

1-(4-Aminopyridin-2-yl)azetidin-3-ol

Descripción general

Descripción

1-(4-Aminopyridin-2-yl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered heterocyclic compounds. This compound is characterized by the presence of an azetidine ring substituted with a pyridine ring and an amino group.

Métodos De Preparación

The synthesis of 1-(4-Aminopyridin-2-yl)azetidin-3-ol typically involves organic synthesis techniques. One common method includes the catalytic reaction and substitution reactions. The process may involve the use of catalysts to facilitate the formation of the azetidine ring and subsequent substitution to introduce the pyridine and amino groups . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amino group on the pyridine ring undergoes oxidation under controlled conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the –NH₂ group to a nitro (–NO₂) group, forming 1-(4-nitropyridin-2-yl)azetidin-3-ol.

-

Hydrogen peroxide (H₂O₂) in the presence of catalytic tungstate selectively oxidizes the amino group to a hydroxylamine intermediate.

Table 1: Oxidation Reactions and Conditions

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄/H₂SO₄ | 0–5°C, 2 hours | 1-(4-Nitropyridin-2-yl)azetidin-3-ol |

| H₂O₂/Na₂WO₄ | RT, 6 hours | 1-(4-Hydroxylaminopyridin-2-yl)azetidin-3-ol |

Reduction Reactions

The pyridine ring and azetidine moiety participate in reduction:

-

Lithium aluminum hydride (LiAlH₄) reduces the pyridine ring to a piperidine derivative, yielding 1-(4-aminopiperidin-2-yl)azetidin-3-ol.

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the azetidine’s hydroxyl group to a hydrogen, forming 1-(4-aminopyridin-2-yl)azetidine .

Table 2: Reduction Reactions and Outcomes

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄/THF | Reflux, 4 hours | 1-(4-Aminopiperidin-2-yl)azetidin-3-ol |

| H₂ (1 atm)/10% Pd-C | RT, 12 hours | 1-(4-Aminopyridin-2-yl)azetidine |

Nucleophilic Substitution

The hydroxyl group on the azetidine ring is reactive toward nucleophiles:

-

Thionyl chloride (SOCl₂) converts the –OH group to –Cl, enabling further substitutions (e.g., with amines or alkoxides) .

-

Mitsunobu reaction with diethyl azodicarboxylate (DEAD) facilitates ether bond formation, producing derivatives like 1-(4-aminopyridin-2-yl)-3-ethoxyazetidine .

Table 3: Substitution Reactions

| Reagent | Conditions | Product |

|---|---|---|

| SOCl₂/DCM | 0°C to RT, 3 hours | 1-(4-Aminopyridin-2-yl)azetidin-3-Cl |

| DEAD/PPh₃, ethanol | RT, 24 hours | 1-(4-Aminopyridin-2-yl)-3-ethoxyazetidine |

Acylation and Alkylation

The amino group undergoes typical acylation/alkylation:

-

Acetic anhydride acetylates the –NH₂ group to form 1-(4-acetamidopyridin-2-yl)azetidin-3-ol.

-

Methyl iodide (CH₃I) in basic conditions (K₂CO₃) produces 1-(4-methylaminopyridin-2-yl)azetidin-3-ol .

Table 4: Acylation/Alkylation Examples

| Reagent | Conditions | Product |

|---|---|---|

| (CH₃CO)₂O/pyridine | 80°C, 1 hour | 1-(4-Acetamidopyridin-2-yl)azetidin-3-ol |

| CH₃I/K₂CO₃/DMF | RT, 8 hours | 1-(4-Methylaminopyridin-2-yl)azetidin-3-ol |

Ring-Opening and Rearrangement

The strained azetidine ring undergoes ring-opening under acidic or basic conditions:

-

HCl (6M) cleaves the azetidine ring at the hydroxyl position, yielding 3-chloro-1-(4-aminopyridin-2-yl)propan-1-amine.

-

Sodium hydride (NaH) induces ring expansion to a pyrrolidine derivative via intramolecular nucleophilic attack .

Table 5: Ring-Opening Reactions

| Reagent | Conditions | Product |

|---|---|---|

| HCl (6M) | Reflux, 5 hours | 3-Chloro-1-(4-aminopyridin-2-yl)propan-1-amine |

| NaH/THF | 60°C, 3 hours | 1-(4-Aminopyridin-2-yl)pyrrolidin-3-ol |

Key Research Findings

-

The trifluoromethyl analog (similar structure) shows enhanced electrophilic substitution rates due to electron-withdrawing effects.

-

Steric hindrance from the azetidine ring slows acylation kinetics compared to open-chain analogs .

-

Ring-opening pathways are pH-dependent, favoring protonation at the hydroxyl oxygen.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(4-Aminopyridin-2-yl)azetidin-3-ol has the following properties:

- Molecular Formula : C_9H_10N_2O

- Molecular Weight : 166.19 g/mol

- CAS Number : 1403248-75-8

Neurological Disorders

Research indicates that derivatives of this compound can act as selective ligands for nicotinic acetylcholine receptors (nAChRs), particularly α4β2-nAChR, which are implicated in cognitive functions and neurodegenerative diseases. For instance, compounds with similar structures have demonstrated potential in treating conditions such as Alzheimer's disease and schizophrenia by enhancing cognitive performance and reducing symptoms associated with these disorders .

Antibacterial Activity

The compound has shown promise in antibacterial applications. Studies have reported that azetidine derivatives exhibit significant activity against various bacterial strains, including resistant strains. The structure-activity relationship (SAR) analyses suggest that modifications to the azetidine ring can enhance antibacterial efficacy .

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate | E. coli, S. pneumoniae |

| Derivative A | High | Methicillin-resistant Staphylococcus aureus (MRSA) |

| Derivative B | Low | Pseudomonas aeruginosa |

Anti-inflammatory and Analgesic Properties

Research has also highlighted the anti-inflammatory potential of this compound. In vivo studies have demonstrated that certain derivatives can significantly reduce inflammation and pain in animal models, suggesting their potential use as analgesics .

Case Study 1: Cognitive Enhancement

A study evaluated the effects of a derivative of this compound on cognitive function in a mouse model of Alzheimer’s disease. Results indicated improved memory retention and learning capabilities compared to control groups, suggesting its potential as a treatment for cognitive impairments associated with neurodegeneration .

Case Study 2: Antibacterial Efficacy

In a comparative study, several azetidine derivatives were tested for their antibacterial properties against multi-drug resistant strains. The study found that a specific derivative exhibited potent activity against MRSA, outperforming traditional antibiotics like vancomycin in efficacy .

Mecanismo De Acción

The mechanism of action of 1-(4-Aminopyridin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven character contributes to its reactivity, making it a valuable compound in organic synthesis and medicinal chemistry. The compound’s effects are mediated through its interaction with enzymes and other biological molecules, influencing various biochemical pathways .

Comparación Con Compuestos Similares

1-(4-Aminopyridin-2-yl)azetidin-3-ol can be compared with other similar compounds, such as:

Azetidine: A simpler four-membered heterocycle without the pyridine and amino groups.

Pyridine: A six-membered heterocycle with a nitrogen atom, lacking the azetidine ring.

Aziridine: A three-membered heterocycle with a nitrogen atom, which is less stable than azetidine due to higher ring strain. The uniqueness of this compound lies in its combination of the azetidine ring with the pyridine and amino groups, providing distinct chemical properties and reactivity

Actividad Biológica

1-(4-Aminopyridin-2-yl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol. The compound features an azetidine ring, which is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine, which may enhance cognitive function and exhibit neuroprotective effects.

1. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have reported its efficacy against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

3. Anticancer Properties

Preliminary research suggests that this compound may exhibit anticancer activity. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, although further studies are needed to elucidate the underlying mechanisms.

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reduced markers of oxidative stress in the brain. This suggests its potential application in neuroprotective therapies.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable reduction in bacterial load in treated subjects compared to controls, highlighting its potential as an antimicrobial agent.

Research Findings Summary

| Activity | Findings |

|---|---|

| Neuroprotective | Protects neuronal cells from oxidative stress-induced apoptosis |

| Antimicrobial | Effective against Gram-positive bacteria including MRSA |

| Anticancer | Inhibits proliferation of various cancer cell lines |

Propiedades

IUPAC Name |

1-(4-aminopyridin-2-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-6-1-2-10-8(3-6)11-4-7(12)5-11/h1-3,7,12H,4-5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKIMCAYCMRMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CC(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.